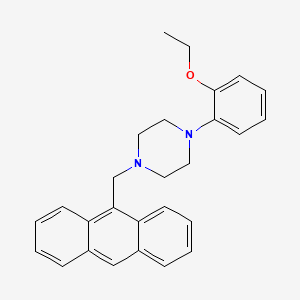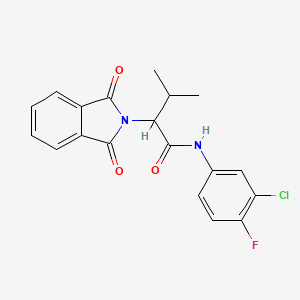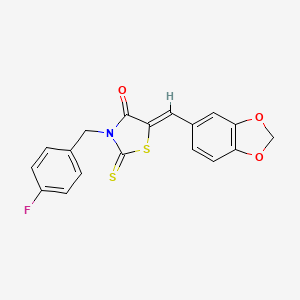
1-(9-anthrylmethyl)-4-(2-ethoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-anthrylmethyl)-4-(2-ethoxyphenyl)piperazine, also known as ANEPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ANEPP is a fluorescent probe that is capable of detecting changes in membrane potential and has been used in various applications, including neuroscience, cardiology, and pharmacology.
作用機序
The mechanism of action of 1-(9-anthrylmethyl)-4-(2-ethoxyphenyl)piperazine involves its ability to bind to the lipid bilayer of cell membranes. This compound is a cationic molecule and is attracted to the negatively charged phospholipid head groups of the membrane. Once bound to the membrane, this compound undergoes a conformational change that results in fluorescence. The intensity of the fluorescence is proportional to the membrane potential, allowing this compound to be used as a probe for changes in membrane potential.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular function. However, this compound has been shown to be sensitive to changes in temperature and pH, which can affect its fluorescence properties. Therefore, it is important to carefully control these variables when using this compound in scientific research.
実験室実験の利点と制限
1-(9-anthrylmethyl)-4-(2-ethoxyphenyl)piperazine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. This compound is also highly sensitive to changes in membrane potential, making it a valuable tool for studying the electrical activity of cells and tissues. However, this compound has some limitations. It is sensitive to changes in temperature and pH, which can affect its fluorescence properties. This compound is also limited in its ability to penetrate cell membranes, which can restrict its use in certain applications.
将来の方向性
There are several future directions for the use of 1-(9-anthrylmethyl)-4-(2-ethoxyphenyl)piperazine in scientific research. One direction is the development of new derivatives of this compound that are more sensitive and selective for specific types of cells or tissues. Another direction is the use of this compound in combination with other fluorescent probes to study multiple aspects of cellular function simultaneously. Additionally, the use of this compound in vivo has the potential to provide valuable insights into the electrical activity of cells and tissues in living organisms. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to a wide range of fields, including neuroscience, cardiology, and pharmacology.
合成法
The synthesis of 1-(9-anthrylmethyl)-4-(2-ethoxyphenyl)piperazine involves the reaction of 1-(9-anthrylmethyl)piperazine with 2-ethoxybenzaldehyde in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain this compound as a yellow powder. The synthesis of this compound is a relatively simple process and can be completed in a few steps, making it an attractive compound for scientific research.
科学的研究の応用
1-(9-anthrylmethyl)-4-(2-ethoxyphenyl)piperazine has been widely used in scientific research due to its unique properties as a fluorescent probe. This compound is capable of detecting changes in membrane potential, which makes it a valuable tool in neuroscience research. It has been used to study the electrical activity of neurons and to investigate the mechanisms underlying synaptic transmission. This compound has also been used in cardiology research to study the electrical activity of the heart and to investigate the mechanisms underlying arrhythmias. In pharmacology research, this compound has been used to study the effects of drugs on membrane potential and to investigate the mechanisms underlying drug-induced toxicity.
特性
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c1-2-30-27-14-8-7-13-26(27)29-17-15-28(16-18-29)20-25-23-11-5-3-9-21(23)19-22-10-4-6-12-24(22)25/h3-14,19H,2,15-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGYHISCPMDNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[(4-nitrophenyl)methylene]bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B5202308.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5202312.png)
![1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5202327.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5202333.png)

![N-[4-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5202342.png)


![2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5202367.png)
![2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5202373.png)
![1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5202374.png)
![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5202388.png)

![N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5202404.png)